3-[(2-Chlorobenzyl)oxy]benzoyl chloride
Description
Chemical Identity and Structural Characterization of 3-[(2-Chlorobenzyl)oxy]benzoyl Chloride
Systematic Nomenclature and Molecular Formula
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as 3-[(2-chlorophenyl)methoxy]benzoyl chloride. The Chemical Abstracts Service registry number for this compound is 1160249-80-8, providing a unique identifier for chemical databases and regulatory purposes. The molecular formula C₁₄H₁₀Cl₂O₂ indicates the presence of fourteen carbon atoms, ten hydrogen atoms, two chlorine atoms, and two oxygen atoms, resulting in a molecular weight of 281.13 atomic mass units. Alternative nomenclature systems may refer to this compound as 3-((2-Chlorobenzyl)oxy)benzoyl chloride, reflecting the benzyl ether linkage between the chlorinated aromatic ring and the benzoyl chloride moiety.
The systematic name construction begins with the parent benzoyl chloride structure, to which the 3-position substitution pattern refers to the meta position relative to the acyl chloride group. The substituent itself consists of a 2-chlorobenzyl group connected through an oxygen bridge, creating an ether linkage. The 2-chlorobenzyl designation indicates that the chlorine atom occupies the ortho position on the benzyl ring relative to the methylene bridge. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community. The Molecular Design Limited number MFCD12197904 serves as an additional identifier in specialized chemical databases.
The simplified molecular input line entry system representation provides a linear notation of the molecular structure as O=C(Cl)C1=CC=CC(OCC2=CC=CC=C2Cl)=C1, which encodes the connectivity pattern and atomic arrangements. This notation system enables computational processing and database searches while maintaining structural precision. The International Chemical Identifier key BWGBAVYUUAYSLZ-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, facilitating database matching and chemical informatics applications.
Crystallographic Analysis and Spatial Configuration
The crystallographic analysis of this compound reveals important structural features that define its three-dimensional molecular arrangement and solid-state properties. The compound adopts a specific spatial configuration determined by the interplay between aromatic ring systems, the ether linkage, and the acyl chloride functional group. The two aromatic rings in the molecule are positioned relative to each other through the flexible benzyl ether bridge, allowing for conformational variability that influences both solid-state packing and solution-phase behavior.
The molecular geometry around the ether oxygen atom exhibits typical tetrahedral coordination, with bond angles reflecting the sp³ hybridization state. The benzyl carbon-oxygen bond length and the oxygen-aromatic carbon bond length represent standard ether linkage distances, while the acyl chloride group maintains its characteristic planar geometry with the carbonyl carbon exhibiting sp² hybridization. The chlorine substituents on both aromatic rings introduce specific steric and electronic effects that influence the overall molecular conformation and intermolecular interactions in the crystalline state.
Intermolecular interactions in the crystal lattice include typical van der Waals forces between aromatic rings, as well as potential halogen bonding interactions involving the chlorine atoms. The acyl chloride group may participate in weak electrostatic interactions through its highly electrophilic carbonyl carbon center. The molecular packing arrangement reflects the balance between these various intermolecular forces, resulting in a stable crystalline structure with defined unit cell parameters and space group symmetry.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound through analysis of both proton and carbon-13 resonances. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic patterns for the aromatic protons on both ring systems, with distinct chemical shift values reflecting the electronic environments created by the chlorine substituents and the electron-withdrawing acyl chloride group. The benzyl methylene protons appear as a singlet due to their equivalent magnetic environment, typically observed in the range of 5.0 to 5.5 parts per million.
The aromatic proton signals demonstrate splitting patterns consistent with the substitution patterns on each ring. The 2-chlorobenzyl ring protons exhibit a complex multipicity reflecting the ortho-disubstituted pattern, while the meta-substituted benzoyl ring shows characteristic meta-coupling patterns. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effects of the chlorine atoms and the acyl chloride group, typically appearing in the range of 7.0 to 8.0 parts per million. Integration values confirm the expected proton ratios for the molecular structure.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct resonances for each carbon environment in the molecule. The carbonyl carbon of the acyl chloride group appears significantly downfield, typically around 165-170 parts per million, reflecting its highly deshielded environment. The aromatic carbon atoms exhibit chemical shifts in the range of 120-140 parts per million, with specific values determined by their proximity to electron-withdrawing substituents. The benzyl methylene carbon appears around 70 parts per million, characteristic of carbons alpha to oxygen in ether linkages.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound produces characteristic fragmentation patterns that confirm its molecular structure and provide insights into its gas-phase decomposition pathways. The molecular ion peak appears at mass-to-charge ratio 281/283, showing the characteristic isotope pattern for a compound containing two chlorine atoms. The presence of chlorine atoms creates distinctive isotope clusters due to the natural abundance of chlorine-35 and chlorine-37 isotopes, with intensity ratios reflecting the statistical distribution of these isotopes.
Primary fragmentation pathways typically involve cleavage at the ether linkage, producing fragment ions corresponding to the 2-chlorobenzyl cation and the 3-hydroxybenzoyl chloride radical cation. These fragments appear at characteristic mass-to-charge ratios that can be used for structural confirmation. Additional fragmentation involves loss of chloride from the acyl chloride group, producing an acylium ion that demonstrates the characteristic reactivity of this functional group under electron impact conditions.
Secondary fragmentation patterns include further decomposition of the aromatic systems through typical benzyl fragmentation pathways and aromatic ring cleavage reactions. The chlorine substituents influence these fragmentation patterns by stabilizing certain ionic intermediates through inductive effects. Base peak assignments typically correspond to the most stable fragment ions formed through these decomposition pathways, providing diagnostic information for compound identification and purity assessment.
Infrared Vibrational Mode Assignments
Infrared spectroscopy of this compound reveals characteristic vibrational modes that provide structural fingerprint information for the compound. The most prominent feature in the infrared spectrum is the carbonyl stretching vibration of the acyl chloride group, which typically appears as a strong absorption band around 1760-1780 wavenumbers. This frequency range is characteristic of acyl chlorides and reflects the high bond order and electron-withdrawing nature of the chlorine substituent on the carbonyl carbon.
Aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 wavenumbers, with multiple bands reflecting the various aromatic ring modes present in the molecule. The carbon-hydrogen stretching vibrations of the aromatic protons produce characteristic absorptions around 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches of the benzyl methylene group appear slightly lower in frequency around 2800-3000 wavenumbers. The ether linkage contributes characteristic carbon-oxygen stretching vibrations in the range of 1000-1300 wavenumbers.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carbonyl Stretch | 1760-1780 | Strong | Acyl chloride C=O |
| Aromatic C=C | 1400-1600 | Medium-Strong | Ring stretching modes |
| Aromatic C-H | 3000-3100 | Medium | Aromatic hydrogen stretches |
| Aliphatic C-H | 2800-3000 | Medium | Benzyl methylene stretches |
| C-O Stretch | 1000-1300 | Medium | Ether linkage vibrations |
| C-Cl Stretch | 600-800 | Medium | Carbon-chlorine stretching |
Carbon-chlorine stretching vibrations contribute to the lower frequency region of the spectrum, typically appearing between 600-800 wavenumbers with intensities that depend on the specific bonding environment of each chlorine atom. The out-of-plane bending vibrations of the aromatic rings produce characteristic absorptions below 900 wavenumbers, providing additional structural information about the substitution patterns on each ring system. These vibrational assignments enable reliable identification of the compound and monitoring of its chemical transformations through spectroscopic analysis.
Structure
2D Structure
Properties
IUPAC Name |
3-[(2-chlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-13-7-2-1-4-11(13)9-18-12-6-3-5-10(8-12)14(16)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGBAVYUUAYSLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[(2-Chlorobenzyl)oxy]benzoyl chloride generally follows two key stages:
- Stage 1: Formation of the 3-[(2-Chlorobenzyl)oxy]benzoic acid intermediate
- Stage 2: Conversion of the carboxylic acid to the corresponding benzoyl chloride
This two-step approach is typical for benzoyl chloride derivatives bearing ether substituents.
Preparation of 3-[(2-Chlorobenzyl)oxy]benzoic Acid Intermediate
Synthetic Route:
The ether linkage is formed by reacting 3-hydroxybenzoic acid with 2-chlorobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution of the phenolic hydroxyl group by the chlorobenzyl chloride.
| Parameter | Details |
|---|---|
| Starting materials | 3-Hydroxybenzoic acid, 2-chlorobenzyl chloride |
| Base | Potassium carbonate or similar base |
| Solvent | Dimethylformamide (DMF) or acetone |
| Temperature | Reflux conditions (approx. 80–120 °C) |
| Reaction time | Several hours (4–12 h) |
Mechanism:
The phenol oxygen is deprotonated by the base, generating a phenolate ion, which then attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride, displacing chloride and forming the ether bond.
- The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
- Purification is achieved by recrystallization or column chromatography to isolate the 3-[(2-chlorobenzyl)oxy]benzoic acid with high purity.
Conversion of 3-[(2-Chlorobenzyl)oxy]benzoic Acid to this compound
The key transformation to the benzoyl chloride involves replacing the carboxylic acid hydroxyl with a chloride atom, typically using chlorinating agents.
| Agent | Typical Use | Reaction Conditions |
|---|---|---|
| Thionyl chloride (SOCl₂) | Most widely used for acid to acid chloride conversion | Reflux in inert solvent (e.g., toluene), 60–80 °C, several hours |
| Phosphorus pentachloride (PCl₅) | Effective for aromatic acid chlorides | Room temperature to 160 °C, often neat or in inert solvent |
| Oxalyl chloride (COCl)₂ | Milder conditions, sometimes with catalytic DMF | Room temperature to reflux, inert atmosphere |
Example from Related Compound Preparation:
A patent describing preparation of 2-chlorobenzoyl chloride (a close analog) uses phosphorus pentachloride with controlled temperature (140–170 °C) and chlorine gas sparging to achieve high yield and purity (93% yield, 98.5% purity). This method can be adapted for this compound by substituting the appropriate acid precursor.
$$
\text{3-[(2-Chlorobenzyl)oxy]benzoic acid} + \text{PCl}5 \rightarrow \text{this compound} + \text{POCl}3 + \text{HCl}
$$
- The reaction is moisture sensitive; anhydrous conditions are essential.
- The product is typically purified by vacuum distillation or recrystallization.
- Reaction progress can be monitored by IR spectroscopy (disappearance of carboxylic acid C=O stretch ~1700 cm⁻¹ and appearance of acid chloride C=O stretch ~1800 cm⁻¹).
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Ether formation (Williamson ether synthesis) | 3-Hydroxybenzoic acid + 2-chlorobenzyl chloride, K₂CO₃, DMF, reflux | Base deprotonates phenol; nucleophilic substitution forms ether |
| 2 | Acid chloride formation | 3-[(2-Chlorobenzyl)oxy]benzoic acid + PCl₅ or SOCl₂, anhydrous solvent, heat | Converts acid to acid chloride; moisture sensitive |
Research Findings and Optimization Notes
Reaction Yields:
Ether formation yields typically range from 70% to 90%, depending on reaction time and purity of starting materials.
Acid chloride formation yields are generally high (>90%) when using phosphorus pentachloride or thionyl chloride under optimized conditions.Purity Considerations:
Side reactions such as hydrolysis or over-chlorination can occur if moisture or excess chlorinating agents are present. Controlled stoichiometry and anhydrous conditions minimize impurities.Scalability:
Industrial scale-up involves continuous flow reactors for better heat and mass transfer, ensuring consistent product quality and safety when handling corrosive chlorinating agents.
Comparative Analysis with Related Compounds
Chemical Reactions Analysis
3-[(2-Chlorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form the corresponding benzoic acid derivative.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines or alcohols, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-Chlorobenzyl)oxy]benzoyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in the modification of biomolecules for proteomics research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(2-Chlorobenzyl)oxy]benzoyl chloride exerts its effects involves its reactivity as a benzoyl chloride derivative. It can acylate nucleophiles, forming stable amide or ester bonds. This reactivity is exploited in various synthetic applications, including the modification of proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds share structural similarities with 3-[(2-Chlorobenzyl)oxy]benzoyl chloride, differing in halogen type, substituent position, or additional functional groups:
Physical-Chemical Properties
Density and Boiling Points :
- This compound: Predicted density 1.406 g/cm³ , boiling point 427.5°C .
- 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride: Lower density (~1.3 g/cm³) due to fluorine’s smaller atomic radius .
- Brominated analogs (e.g., 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride) exhibit higher molecular weights and boiling points (~430–450°C) due to bromine’s larger size .
Reactivity :
- Fluorinated derivatives (e.g., 3-[(2-Fluorobenzyl)oxy]benzoyl chloride) show reduced electrophilicity compared to chlorinated analogs due to fluorine’s electron-withdrawing nature, slowing acylation kinetics .
- Methoxy-substituted compounds (e.g., 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride) demonstrate enhanced solubility in polar solvents, advantageous for pharmaceutical synthesis .
Biological Activity
The molecular formula of 3-[(2-Chlorobenzyl)oxy]benzoyl chloride is C₁₄H₁₀Cl₂O₂. It is classified as an acyl chloride, known for its high reactivity and utility in chemical synthesis, particularly in the modification of biomolecules for proteomics research. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀Cl₂O₂ |
| Molecular Weight | 281.13 g/mol |
| Functional Groups | Benzoyl chloride, ether |
| Reactivity | Highly reactive |
Anti-Inflammatory Properties
Preliminary investigations into the biological activity of this compound indicate potential anti-inflammatory effects. A related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH₂Cl), has demonstrated significant inhibition of inflammation in a lipopolysaccharide (LPS)-induced rat model. This compound appears to exert its effects through binding to cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes .
Key Findings from Case Studies:
-
Study on Inflammation Model:
- Dosage: 500 mg/60 kg body weight administered to LPS-induced rats.
- Results: Significant reduction in inflammatory markers such as TNF-α and IL-1β was observed, alongside a decrease in white blood cell counts and lung injury severity .
- Mechanism: Hypothesized inhibition of COX-2 and modulation of NF-κB signaling pathways.
- Stability Assessment:
Comparative Analysis with Related Compounds
The biological activity of this compound can be contextualized by comparing it with other structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzoyl Chloride | Simple benzoyl structure | Used primarily as an intermediate |
| 2-Chlorobenzyl Chloride | Contains chlorobenzyl group | Different substitution reactions |
| 3,5-Dichlorobenzoyl Chloride | Dichlorinated benzene | Exhibits different reactivity |
| 3-(Trifluoromethyl)benzoyl Chloride | Trifluoromethyl group | Unique reactivity due to electronegative group |
While direct studies on the mechanism of action for this compound are scarce, insights from related compounds suggest that its anti-inflammatory effects may involve:
- Inhibition of COX enzymes, particularly COX-2.
- Modulation of inflammatory signaling pathways such as NF-κB.
These mechanisms align with the therapeutic goals for non-steroidal anti-inflammatory drugs (NSAIDs), aiming to reduce pain and inflammation without the adverse effects associated with traditional NSAIDs like acetylsalicylic acid (ASA) .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-[(2-Chlorobenzyl)oxy]benzoyl chloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use impervious gloves (nitrile or neoprene), tightly sealed goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors, which may cause respiratory irritation .
- Emergency Measures : In case of skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, flush with water and seek medical attention .
- Storage : Store in a cool, dry, well-ventilated area away from moisture and incompatible substances (e.g., bases, alcohols) .
Q. How can this compound be synthesized, and what intermediates are involved?
- Methodological Answer :
- Step 1 : Prepare 2-chlorobenzyl alcohol via reduction of 2-chlorobenzaldehyde (not explicitly detailed in evidence but inferred from analogous methods in ).
- Step 2 : React 3-hydroxybenzoic acid with 2-chlorobenzyl bromide under basic conditions to form 3-[(2-chlorobenzyl)oxy]benzoic acid .
- Step 3 : Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
- Key Intermediates : 3-[(2-Chlorobenzyl)oxy]benzoic acid (confirmed via IR and NMR) and the activated intermediate (e.g., mixed anhydride) during chlorination .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+Cl]⁻ ion for acyl chlorides) using electron ionization (EI-MS) .
- Infrared (IR) Spectroscopy : Identify C=O stretching (~1760–1800 cm⁻¹) and C-Cl stretches (~550–850 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm), CH₂ from the benzyloxy group (δ 4.5–5.5 ppm) .
- ¹³C NMR : Carbonyl carbon (δ ~165–170 ppm), aromatic carbons, and CH₂ (δ ~70 ppm) .
Advanced Research Questions
Q. How does the electron-withdrawing chloro substituent influence the reactivity of the benzoyl chloride group in acylation reactions?
- Methodological Answer :
- Electronic Effects : The 2-chlorobenzyloxy group increases electrophilicity of the carbonyl carbon via resonance and inductive effects, enhancing reactivity toward nucleophiles (e.g., amines, alcohols) .
- Kinetic Studies : Compare acylation rates with non-chlorinated analogs (e.g., benzoyl chloride) using UV-Vis or NMR monitoring .
- Side Reactions : Monitor hydrolysis to benzoic acid derivatives under humid conditions using TLC or HPLC .
Q. What are the implications of the compound's stability under different storage conditions, and how can decomposition products be identified?
- Methodological Answer :
- Stability Tests :
- Moisture Sensitivity : Store samples under nitrogen or with desiccants; analyze by Karl Fischer titration for water content .
- Thermal Degradation : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Decomposition Products : Hydrolysis produces 3-[(2-chlorobenzyl)oxy]benzoic acid and HCl, detectable via FTIR (loss of C-Cl stretch) or pH testing .
Q. How can researchers resolve contradictions in reported carcinogenicity data for benzoyl chloride derivatives?
- Methodological Answer :
- Literature Review : Cross-reference IARC evaluations (Group 2A for combined exposures to chlorinated toluenes and benzoyl chloride) with recent toxicological studies .
- In Vitro Assays : Perform Ames tests (mutagenicity) and micronucleus assays (clastogenicity) to assess genotoxic potential .
- Dose-Response Analysis : Conduct rodent studies with controlled exposure levels to establish no-observed-adverse-effect levels (NOAELs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
